N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
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Overview
Description
N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is a compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring to an isoquinoline ring.
Reduction: Reduction reactions can further saturate the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines .
Scientific Research Applications
N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in regulating mood and cognition . The compound’s neuroprotective effects are attributed to its ability to inhibit oxidative stress and reduce inflammation in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A parent compound with similar biological activities.
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide: A structural isomer with different pharmacological properties.
Isoquinoline: An aromatic analog with distinct chemical reactivity and biological effects.
Uniqueness
N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems and its potential neuroprotective effects make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-11-10-5-3-2-4-9(10)6-7-12-11/h2-5,11-12H,6-7H2,1H3,(H,13,14) |
InChI Key |
GYXBXRDHLRXVCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C2=CC=CC=C2CCN1 |
Origin of Product |
United States |
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